![molecular formula C37H48ClN7O9 B038289 Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate CAS No. 113866-00-5](/img/structure/B38289.png)
Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthetic approaches for complex molecules like the one often involve multi-step reactions, starting from simpler precursors. For example, Kivelä et al. (2003) described the preparation of saturated heterocycles through the reaction of 4-oxopentanoic acid with (bi)cyclic amino alcohols, highlighting a method that could be relevant for synthesizing parts of the target compound (Kivelä et al., 2003). Similarly, Gangjee et al. (2005) synthesized novel classical antifolates through a concise sequence, which might inform steps in synthesizing our compound's core structure (Gangjee et al., 2005).
Molecular Structure Analysis
The molecular structure of complex organic molecules is crucial for understanding their chemical behavior. NMR spectroscopy and other analytical techniques are typically employed to establish structural details. Singh et al. (1999) utilized such methods for the synthesis of methyl 3-arylamino-2-benzoylaminopropenoates, which could provide insights into analyzing similar structural frameworks (Singh et al., 1999).
Chemical Reactions and Properties
Understanding the chemical reactivity and properties of a compound involves examining its behavior under various conditions. The synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid by Gangjee et al. (2005) demonstrates the intricate steps involved in building complex structures, providing parallels to the potential reactivity of our target compound (Gangjee et al., 2005).
Physical Properties Analysis
The physical properties of organic molecules, such as solubility, melting point, and stability, are influenced by their molecular structure. Research by Limbach et al. (2009) on the reactivity of cyclopropyl-containing amino acids showcases the significance of structure on physical properties, which could be analogous to our compound of interest (Limbach et al., 2009).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are crucial for understanding a compound's utility and safety. The work by Parajapati and Goswami (2016) on the heterocyclization of Schiff bases provides insight into the chemical properties that might be expected from similar complex molecules (Parajapati & Goswami, 2016).
Applications De Recherche Scientifique
Synthesis and Transformation
Formylchromone Derivatives Transformation : A study on formylchromone derivatives transformation into pyrroles and pyridines discusses various bifunctional nucleophiles treatments, resulting in diverse heterocyclic compounds. This research illustrates the chemical versatility of chromone-based compounds in synthesizing complex heterocycles, which can be foundational for further chemical modifications in pharmaceutical chemistry (Clarke et al., 1985).
Heterocyclic Compound Synthesis : Another study focuses on the synthesis of 7-arylmethyl-substituted derivatives of pyrrolydin-1-yl tetrahydropyrido-[3,4-d]pyrimidine, showcasing methods for introducing arylmethyl groups into heterocyclic structures. This research contributes to the development of novel compounds that could be explored for various biological activities (Kuznetsov & Chapyshev, 2007).
Palladium-catalyzed CH Functionalization : The synthesis of oxindoles via palladium-catalyzed CH functionalization demonstrates advanced techniques in creating complex organic molecules with potential pharmacological applications. This approach is valuable for the efficient synthesis of molecules with medicinal chemistry relevance (Magano et al., 2014).
Dual Inhibitors Synthesis : Research on synthesizing dual inhibitors of dihydrofolate reductase and thymidylate synthase from pyrrolo[2,3-d]pyrimidine derivatives points towards the exploration of therapeutic agents. These compounds have shown potential in antitumor activities, highlighting the application of complex organic synthesis in drug discovery (Gangjee et al., 2005).
Novel Antimicrobials : The synthesis and evaluation of antimicrobial activities of novel pyrazoles, oxadiazoles, and isoxazole bearing benzofuran moiety provide insights into the creation of new antimicrobial agents. This research underlines the importance of heterocyclic chemistry in developing new treatments for infectious diseases (Siddiqui et al., 2013).
Propriétés
IUPAC Name |
benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47N7O9/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHJNIDVCUBKPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H47N7O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399036 |
Source


|
| Record name | benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
CAS RN |
113866-00-5 |
Source


|
| Record name | benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

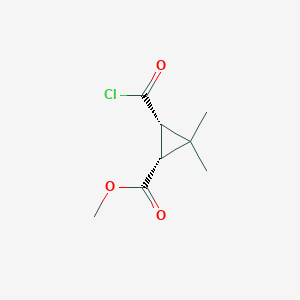
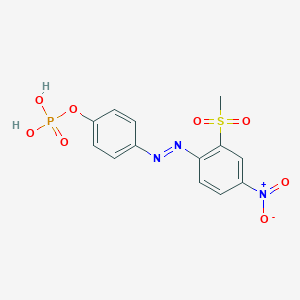

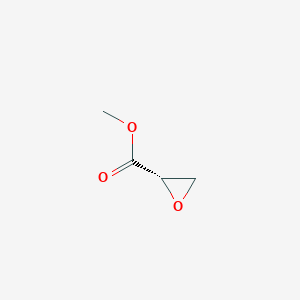
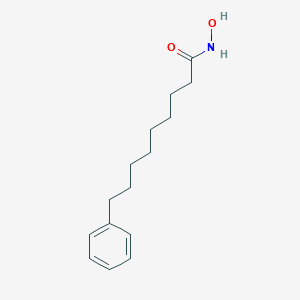
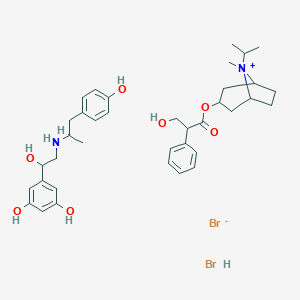
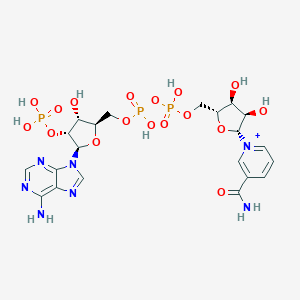
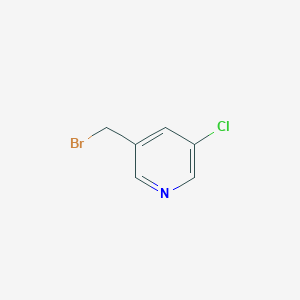
![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)
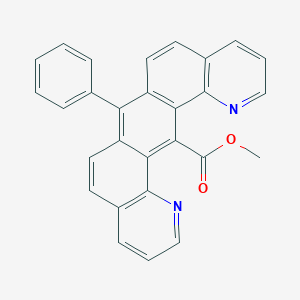

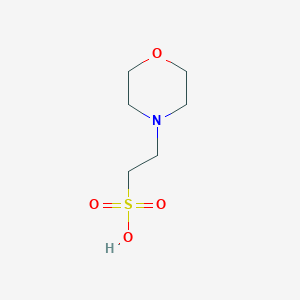
![N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide](/img/structure/B38239.png)